molecular formula C23H27F3N4O B10901264 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10901264
M. Wt: 432.5 g/mol
InChI Key: SPFMYGMPPCZEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bicyclic heptane ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-2-yl-ethylamine precursor. This precursor is then reacted with various reagents under specific conditions to form the final compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs .

Chemical Reactions Analysis

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,4-dinitrobenzamide and N-(1-bicyclo[2.2.1]hept-2-ylethyl)cyclopentanecarboxamide. These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C23H27F3N4O

Molecular Weight

432.5 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H27F3N4O/c1-13(17-10-14-7-8-16(17)9-14)27-22(31)19-12-21-28-18(15-5-3-2-4-6-15)11-20(23(24,25)26)30(21)29-19/h2-6,12-14,16-18,20,28H,7-11H2,1H3,(H,27,31)

InChI Key

SPFMYGMPPCZEPK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=NN4C(CC(NC4=C3)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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